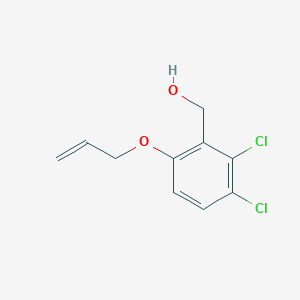

6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3-dichloro-6-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZIWMYPDHZMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol from 2,3-dichlorobenzyl alcohol

An In-depth Technical Guide to the Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The procedure starts from the commercially available 2,3-dichlorobenzyl alcohol and employs a robust and widely understood chemical transformation. This document is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry, offering detailed mechanistic insights, a step-by-step laboratory protocol, and critical safety considerations.

Introduction and Strategic Overview

This compound is an aromatic alcohol containing both an allyl ether and a halogenated benzene ring. These functional groups make it a versatile building block for creating more complex molecules, particularly in the synthesis of bioactive compounds where the dichlorophenyl moiety can enhance potency and the allyl group provides a handle for further chemical modification.[1]

The synthesis route detailed herein is the Williamson ether synthesis , a cornerstone of organic chemistry for the formation of ethers. This method was chosen for its reliability, high yield, and straightforward execution. The strategy involves the deprotonation of the hydroxyl group of 2,3-dichlorobenzyl alcohol to form a potent nucleophile (an alkoxide), which then undergoes a nucleophilic substitution reaction with an allyl halide.

The Core Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S\N2 (bimolecular nucleophilic substitution) reaction.[2][3] The overall transformation can be dissected into two fundamental steps:

-

Alkoxide Formation: The hydroxyl group of an alcohol is not sufficiently nucleophilic to attack an alkyl halide directly. Therefore, it must first be converted into its conjugate base, an alkoxide. This is achieved by using a strong base capable of deprotonating the alcohol. For this synthesis, a powerful hydride base such as sodium hydride (NaH) is ideal. The reaction of 2,3-dichlorobenzyl alcohol with NaH generates the corresponding sodium 2,3-dichlorobenzylalkoxide and hydrogen gas. The evolution of H₂ gas is a visual confirmation that the deprotonation is occurring.

-

Nucleophilic Attack: The newly formed alkoxide is a strong nucleophile. It attacks the electrophilic carbon atom of the allyl halide (e.g., allyl bromide), displacing the halide leaving group in a concerted S\N2 fashion.[2][4] The choice of a primary halide like allyl bromide is critical, as it minimizes the potential for a competing E2 elimination reaction, which can be a significant side reaction when using secondary or tertiary alkyl halides.[4]

Reaction Scheme

Caption: Overall reaction scheme for the Williamson ether synthesis.

Quantitative Data and Reagent Summary

The following table summarizes the key physical and chemical properties of the materials involved in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |

| 2,3-Dichlorobenzyl Alcohol | C₇H₆Cl₂O | 177.03 | 38594-42-2 | Starting Material |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 7646-69-7 | Base |

| Allyl Bromide | C₃H₅Br | 120.98 | 106-95-6 | Alkylating Agent |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 109-99-9 | Solvent |

| This compound | C₁₀H₁₀Cl₂O₂ | 233.09 | 1823900-94-2 | Product |

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium hydride reacts violently with water and is flammable. Allyl bromide is a lachrymator and is toxic.

Materials and Equipment:

-

Three-neck round-bottom flask with a magnetic stir bar

-

Condenser and nitrogen/argon inlet adapter

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer/hotplate

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a dropping funnel, and a rubber septum.

-

Flush the entire system with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

-

Deprotonation:

-

To the flask, add 2,3-dichlorobenzyl alcohol (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the alcohol (approx. 5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the stirred solution in small portions.

-

Causality Note: Portion-wise addition of NaH is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The reaction is maintained at 0 °C to prevent potential side reactions.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

-

Allylation (S\N2 Reaction):

-

Add allyl bromide (1.1 eq) to the dropping funnel and add it dropwise to the alkoxide solution over 15-20 minutes.

-

After the addition is complete, gently heat the reaction mixture to a reflux (approx. 66 °C for THF) and maintain for 2-4 hours.

-

Causality Note: Heating the reaction provides the necessary activation energy to drive the S\N2 reaction to completion in a reasonable timeframe.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to 0 °C.

-

Very slowly and carefully quench the reaction by adding deionized water dropwise to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) to isolate the pure this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the allyl group protons (~4.6 ppm for the -O-CH₂-, ~5.2-5.4 ppm for the =CH₂, and ~5.9-6.1 ppm for the -CH=), the benzylic alcohol protons (-CH₂OH, ~4.7 ppm), and the aromatic protons in the ~7.2-7.5 ppm region. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all 10 unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (233.09 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[1]

-

Infrared (IR) Spectroscopy: The spectrum should show the disappearance of the broad O-H stretch from the starting material's phenolic hydroxyl group and the appearance of characteristic C-O-C (ether) stretching bands around 1100-1250 cm⁻¹.

Conclusion

The Williamson ether synthesis provides an effective and high-yielding pathway to this compound from 2,3-dichlorobenzyl alcohol. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and managing the exothermicity of the deprotonation step, researchers can reliably produce this valuable intermediate. The protocol described herein is robust and scalable, providing a solid foundation for further research and development in medicinal and agricultural chemistry.

References

- Google Patents. (n.d.). Process for preparing 2,3-dichlorobenzaldehyde.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.

-

Organic Syntheses. (n.d.). m-CHLOROPHENYLMETHYLCARBINOL. Retrieved from [Link]

- Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2026, January 8). Journal of the American Chemical Society.

-

MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.

- Google Patents. (n.d.). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Patsnap. (n.d.). Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthesis technique of 2,3 dichlorobenzaldehyde.

-

Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al.... Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,6-Dichlorobenzyl alcohol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 6-(Allyloxy)-2,3-dichlorobenzyl alcohol, a valuable intermediate in the development of novel therapeutics and advanced materials. The synthesis is presented as a multi-step process, with each stage detailed with respect to the underlying mechanism, experimental protocol, and critical parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a bespoke chemical entity with potential applications stemming from its unique combination of a reactive allyloxy group, a dichlorinated aromatic ring, and a primary alcohol functionality. The synthesis strategy outlined herein is a convergent three-step process commencing with the ortho-formylation of 2,3-dichlorophenol, followed by a Williamson ether synthesis, and culminating in the selective reduction of an aldehyde. This pathway is designed for efficiency, high yield, and scalability.

Synthesis Pathway Overview

The synthesis of this compound is achieved through the following three-step sequence:

Step 1: Ortho-Formylation of 2,3-Dichlorophenol to Yield 2,3-Dichloro-6-hydroxybenzaldehyde. This key step introduces the aldehyde functionality at the position ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2][3][4][5]

Step 2: Williamson Ether Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde with Allyl Bromide. This reaction forms the characteristic allyloxy ether linkage via an SN2 mechanism.[6][7][8]

Step 3: Sodium Borohydride Reduction of 2,3-Dichloro-6-(allyloxy)benzaldehyde. The final step involves the selective reduction of the aldehyde to the corresponding primary alcohol, yielding the target molecule.[9][10]

Caption: Overall synthetic pathway for this compound.

Step 1: Ortho-Formylation via the Reimer-Tiemann Reaction

The initial and crucial step in this synthesis is the regioselective formylation of 2,3-dichlorophenol. The Reimer-Tiemann reaction provides a reliable method for introducing a formyl group ortho to the phenolic hydroxyl group.[1][2][3][4][5]

Mechanism of the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction proceeds through the generation of a highly reactive dichlorocarbene intermediate in a basic medium.[1][3][4][5]

-

Dichlorocarbene Formation: A strong base, such as sodium hydroxide, deprotonates chloroform to form a trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[1][3][4]

-

Phenoxide Formation: The phenolic starting material, 2,3-dichlorophenol, is deprotonated by the base to form the more nucleophilic 2,3-dichlorophenoxide ion.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, with a preference for the ortho position due to the directing effect of the hydroxyl group.[1][4]

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed in the basic reaction mixture to yield the final product, 2,3-dichloro-6-hydroxybenzaldehyde, after an acidic workup.[1][3]

Caption: Mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Synthesis of 2,3-Dichloro-6-hydroxybenzaldehyde

-

To a solution of 2,3-dichlorophenol (1 equivalent) in aqueous sodium hydroxide (4 equivalents in water) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform (1.5 equivalents) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature. The reaction is exothermic and may require external cooling.[2]

-

After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

-

Cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic.

-

The product, 2,3-dichloro-6-hydroxybenzaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Williamson Ether Synthesis

With the aldehyde functionality in place, the next step is the formation of the allyloxy group via the Williamson ether synthesis. This reaction is a classic and highly efficient method for preparing ethers.[6][7][8][11]

Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[6]

-

Deprotonation: A base, such as potassium carbonate, deprotonates the hydroxyl group of 2,3-dichloro-6-hydroxybenzaldehyde to form the corresponding phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of allyl bromide in a concerted SN2 fashion. This backside attack displaces the bromide leaving group, forming the C-O ether bond.[6]

Caption: Williamson Ether Synthesis for the formation of the allyloxy group.

Experimental Protocol: Synthesis of 2,3-Dichloro-6-(allyloxy)benzaldehyde

-

To a solution of 2,3-dichloro-6-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Step 3: Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is an excellent reagent for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones.[9][10]

Mechanism of Sodium Borohydride Reduction

The reduction of an aldehyde with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9][10]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of 2,3-dichloro-6-(allyloxy)benzaldehyde. This nucleophilic attack breaks the π-bond of the carbonyl group, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup to yield the final product, this compound.[9]

Caption: Mechanism of sodium borohydride reduction of the aldehyde.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2,3-dichloro-6-(allyloxy)benzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

-

Purify the final product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary

| Step | Reactant(s) | Reagent(s) | Product | Typical Yield (%) |

| 1 | 2,3-Dichlorophenol | Chloroform, Sodium Hydroxide | 2,3-Dichloro-6-hydroxybenzaldehyde | 40-60 |

| 2 | 2,3-Dichloro-6-hydroxybenzaldehyde | Allyl Bromide, Potassium Carbonate | 2,3-Dichloro-6-(allyloxy)benzaldehyde | 80-95 |

| 3 | 2,3-Dichloro-6-(allyloxy)benzaldehyde | Sodium Borohydride | This compound | 90-98 |

Yields are representative and may vary depending on reaction scale and optimization of conditions.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The choice of well-established and understood reactions such as the Reimer-Tiemann reaction, Williamson ether synthesis, and sodium borohydride reduction ensures a high degree of success and scalability. The mechanistic insights and detailed protocols provided herein are intended to empower researchers in their synthetic endeavors.

References

-

Reimer–Tiemann reaction - Wikipedia. [Link]

-

Duff reaction - Grokipedia. [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [Link]

-

Duff reaction - Wikipedia. [Link]

-

Duff Reaction - A name reaction in organic chemistry. [Link]

-

ortho-Formylation of phenols - Organic Syntheses Procedure. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]

-

Williamson Ether Synthesis. [Link]

-

Reimer Tiemann Reaction Mechanism - BYJU'S. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC - NIH. [Link]

-

Williamson ether synthesis (video) - Khan Academy. [Link]

-

Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. [Link]

- Process for preparing 2,3-dichlorobenzaldehyde - Google P

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [Link]

-

The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

-

Ch16 : ROH + R' X -> ROR' (Williamson) - University of Calgary. [Link]

-

williamson ether synthesis - YouTube. [Link]

-

2,6-dichlorophenol - Organic Syntheses Procedure. [Link]

-

2,3-Dichloro-6-hydroxybenzaldehyde - AOBChem USA. [Link]

-

Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. [Link]

- Preparation method for 2,3-dichloro-4-hydroxyaniline - Google P

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google P

-

19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning. [Link]

-

Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. [Link]

-

Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC - PubMed Central. [Link]

-

NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones - Oriental Journal of Chemistry. [Link]

-

Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. [Link]

-

The proposed mechanism of 2,3-dichlorophenol - ResearchGate. [Link]

-

Synthesis of 3-Chloro-2-hydroxybenzaldehyde - PrepChem.com. [Link]

- Process for preparing 2-hydroxybenzoic aldehydes - Google P

- Process for preparing phenol-dichlorophenol-formaldehyde resins - Google P

Sources

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Spectroscopic characterization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

Introduction: Elucidating the Molecular Architecture

In the landscape of synthetic chemistry and drug development, the precise identification and structural confirmation of novel molecules are paramount. This compound stands as a key intermediate, a molecular scaffold possessing a unique combination of reactive functional groups: a primary alcohol, an allyl ether, and a dichlorinated aromatic ring. This distinct architecture makes it a valuable precursor for a diverse range of more complex target molecules.

This guide provides a comprehensive, field-tested approach to the spectroscopic characterization of this compound. As Senior Application Scientists, we move beyond mere data reporting. We delve into the causality behind experimental choices, interpreting spectral data not as isolated numbers, but as a cohesive narrative that reveals the molecule's identity. Herein, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural dossier on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. Our choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical; it must solubilize the analyte without introducing interfering signals. For alcohols, the choice can influence the appearance of the labile hydroxyl (-OH) proton, which may exchange with residual water in the solvent.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton types, their electronic environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

D₂O Exchange (Optional but Recommended): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the O-H proton will disappear or significantly diminish, confirming its assignment.[3]

The structure suggests eight distinct proton signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | ~7.35 | Doublet (d) | 1H | Aromatic proton adjacent to chlorine, deshielded. Coupled to H-4. |

| H-4 | ~7.15 | Doublet (d) | 1H | Aromatic proton deshielded by adjacent chlorine and ether oxygen. Coupled to H-5. |

| H-c (Allyl) | ~6.05 | Multiplet (ddt) | 1H | Vinylic proton deshielded by the ether oxygen. |

| H-d (Allyl, trans) | ~5.45 | Doublet of doublets (dd) | 1H | Terminal vinylic proton trans to the methine proton. |

| H-d (Allyl, cis) | ~5.30 | Doublet of doublets (dd) | 1H | Terminal vinylic proton cis to the methine proton. |

| H-a (Benzylic) | ~4.80 | Singlet (s) or Doublet (d) | 2H | Protons on the carbon adjacent to the aromatic ring and hydroxyl group.[1][4] |

| H-b (Allyl) | ~4.65 | Doublet (d) | 2H | Methylene protons adjacent to the ether oxygen. |

| OH | Variable (e.g., ~2.5) | Broad Singlet (br s) | 1H | Labile proton; position is concentration and solvent-dependent. Disappears upon D₂O shake.[3][5] |

Diagram: Molecular Structure and Proton Labeling

Caption: Structure of this compound with proton labeling.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule, with chemical shifts indicating their functional type.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 400 MHz (or equivalent) spectrometer. A higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

The molecule's asymmetry means all 10 carbon atoms are unique and should produce distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-6 (Ar-O) | ~154 | Aromatic carbon bonded to electronegative oxygen, highly deshielded. |

| C-1 (Ar-C) | ~138 | Quaternary aromatic carbon attached to the CH₂OH group. |

| C-2, C-3 (Ar-Cl) | ~132, ~128 | Aromatic carbons bonded to chlorine, deshielded. |

| C-c (Allyl, -C H=) | ~132 | Vinylic methine carbon. |

| C-5 (Ar-CH) | ~129 | Aromatic methine carbon. |

| C-4 (Ar-CH) | ~125 | Aromatic methine carbon. |

| C-d (Allyl, =C H₂) | ~118 | Terminal vinylic carbon of the allyl group.[6] |

| C-b (-O-C H₂) | ~70 | Aliphatic carbon adjacent to ether oxygen. |

| C-a (-C H₂OH) | ~60 | Benzylic carbon attached to the hydroxyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this analysis, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and lack of need for sample preparation.[7][8]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. The instrument software automatically ratios the sample spectrum to the background.

Diagram: ATR-FTIR Experimental Workflow

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

The IR spectrum provides a characteristic fingerprint of the molecule, confirming the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3350 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[3] |

| ~3080 | C-H stretch (sp²) | Aromatic & Alkene | Characteristic of hydrogens on the benzene ring and the allyl double bond.[9][10] |

| ~2930, ~2870 | C-H stretch (sp³) | Alkane (CH₂) | Confirms the presence of the benzylic and allylic methylene groups. |

| ~1645 | C=C stretch | Alkene (Allyl) | A weak but sharp signal indicating the allyl double bond. |

| ~1580, ~1470 | C=C stretch | Aromatic Ring | Strong absorptions characteristic of the benzene ring vibrations.[11] |

| ~1250 | C-O stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretch, confirming the ether linkage.[12] |

| ~1040 | C-O stretch | Primary Alcohol | Confirms the presence of the C-OH bond of the primary alcohol.[3] |

| ~780 | C-Cl stretch | Aryl Halide | Strong absorption in the fingerprint region, indicative of the C-Cl bonds.[9] |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for clear determination of the molecular mass.[13][14]

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer will detect the mass-to-charge ratio (m/z) of the resulting ions.

-

Molecular Weight: The calculated monoisotopic mass of C₁₀H₁₀Cl₂O₂ is 232.0058 u.

-

Molecular Ion Peak: In ESI-MS, the primary ion observed will likely be the protonated molecule [M+H]⁺ at m/z 233.0136 or the sodium adduct [M+Na]⁺ at m/z 254.9955.

-

Isotopic Pattern (The Dichloro-Signature): The most telling feature will be the isotopic pattern of any chlorine-containing ion. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a species with two chlorine atoms will exhibit a characteristic triplet of peaks:

-

M: The peak corresponding to two ³⁵Cl atoms.

-

M+2: The peak for one ³⁵Cl and one ³⁷Cl.

-

M+4: The peak for two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms.

-

-

Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation patterns for benzyl alcohols include:

-

Loss of Water: A peak corresponding to [M+H - H₂O]⁺ at m/z 215.0030.

-

Formation of the Dichlorobenzyl Cation: Cleavage of the C-C bond alpha to the ring can lead to the formation of the highly stable dichlorobenzyl cation after loss of the allyloxy group, or a related fragment. A common fragmentation for benzyl alcohols is the formation of a tropylium-like ion.[15][16]

-

Diagram: Primary ESI-MS Fragmentation of this compound

Caption: Predicted primary fragmentation pathways in ESI-MS.

Conclusion: A Synergistic Approach to Structural Validation

The structural characterization of this compound is achieved not by a single technique, but by the synergistic interplay of NMR, IR, and MS.

-

NMR provides the definitive map of the C-H framework, establishing connectivity and stereochemistry.

-

IR rapidly confirms the presence of all key functional groups, serving as a quick and reliable identity check.

-

MS validates the elemental composition through exact mass measurement and the characteristic isotopic pattern of the two chlorine atoms, while fragmentation data corroborates the proposed structure.

Together, these techniques provide a self-validating system of evidence, delivering the high-confidence structural confirmation required by researchers, scientists, and drug development professionals. This multi-faceted spectroscopic approach ensures the identity, purity, and integrity of such critical chemical intermediates.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.

- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.

- Royal Society of Chemistry. (n.d.). Efficient Acceptorless Dehydrogenation of Secondary Alcohols to Ketones mediated by a PNN-Ru(II) Catalyst.

- Royal Society of Chemistry. (2012). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.

- Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.

- ResearchGate. (n.d.). 1D-selective 1H NOE and 1H NMR spectra of the mixture of benzyl alcohol.

- ResearchGate. (n.d.). Expanded ATR-FTIR spectra of aromatic (a) and aromatic-free (b)....

- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ACS Publications. (n.d.). Understanding the Effect of Particle Size on Coal Oxidation Reaction Mechanism during Repeated Electrolysis Cycles.

- NIH. (n.d.). New Reagents for Increasing ESI Multiple Charging of Proteins and Protein Complexes.

- American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol.

- YouTube. (2025). Mass Spectrometry of Alcohols.

- YouTube. (2018). expt 11 benzyl alcohol IR and NMR video.

- Royal Society of Chemistry. (2019). Electronic supplementary information.

-

NIH. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][13][17]dioxin-6-yl)prop-2-en-1-one. Retrieved from

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119).

- ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 1H NMR spectrum.

- Chemistry LibreTexts. (2020). 17.9: Spectroscopy of Aromatic Compounds.

- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2020). 13.4 Spectroscopic Properties of Aromatic Compounds.

- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.

- YouTube. (2024). Lec3 - Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols,....

- NIST WebBook. (n.d.). 3,5-Dichlorobenzyl alcohol.

- ChemicalBook. (n.d.). 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). Allyl alcohol(107-18-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR spectrum.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- NIST WebBook. (n.d.). 2,3-Dimethoxybenzyl alcohol.

- NIST WebBook. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol.

Sources

- 1. rsc.org [rsc.org]

- 2. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Allyl alcohol(107-18-6) 13C NMR [m.chemicalbook.com]

- 7. mt.com [mt.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. rsc.org [rsc.org]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. m.youtube.com [m.youtube.com]

- 17. rsc.org [rsc.org]

Physical and chemical properties of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol

An In-Depth Technical Guide to 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol: Properties, Synthesis, and Applications in Chemical R&D

Introduction

This compound is a halogenated aromatic alcohol that serves as a highly versatile intermediate in organic synthesis. Its molecular architecture, characterized by a dichlorinated benzene ring, a primary alcohol, and an allyl ether functional group, offers multiple reaction sites for constructing more complex molecules. This trifecta of functionalities makes it a valuable building block for researchers and scientists, particularly in the fields of drug discovery and agrochemical development.[1][2] The presence of chlorine atoms can enhance the biological activity of derivative compounds, while the alcohol and allyl ether groups provide handles for a wide array of chemical modifications.[1]

This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert insights into its physicochemical properties, a plausible synthetic pathway, analytical characterization methods, and potential applications. The content is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their R&D endeavors.

Physicochemical and Structural Properties

The unique combination of functional groups in this compound dictates its chemical behavior and physical properties. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring influences the acidity of the benzylic proton and the reactivity of the ring itself. The allyl group provides a site for addition reactions, and the primary alcohol is amenable to oxidation or esterification.

Chemical Structure

The structural representation of this compound is crucial for understanding its reactivity.

Caption: 2D Structure of this compound

Core Properties

The following table summarizes the key identifiers and physicochemical properties of the compound. Note that some values are predicted based on computational models due to a lack of published experimental data.

| Property | Value | Source(s) |

| IUPAC Name | (6-(allyloxy)-2,3-dichlorophenyl)methanol | [3] |

| Synonyms | Benzenemethanol, 2,3-dichloro-6-(2-propen-1-yloxy)- | [3] |

| CAS Number | 1823900-94-2 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [3] |

| Molecular Weight | 233.09 g/mol | [3] |

| Predicted Boiling Point | 339.1 ± 37.0 °C | [3] |

| Predicted Density | 1.300 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 13.70 ± 0.10 | [3] |

| MDL Number | MFCD27992293 | [1][4] |

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is sparse, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves a two-step process starting from a suitable precursor.

Proposed Synthetic Pathway

A robust synthesis can be envisioned starting from 2,3-dichloro-6-hydroxybenzaldehyde. The first step involves the selective reduction of the aldehyde to a primary alcohol, followed by a Williamson ether synthesis to introduce the allyl group.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Reduction of 2,3-dichloro-6-hydroxybenzaldehyde

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,3-dichloro-6-hydroxybenzaldehyde (1 equivalent) and dissolve it in methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Causality Insight: Sodium borohydride is a mild reducing agent selective for aldehydes and ketones, leaving the aromatic ring and hydroxyl group intact. The reaction is performed at a low temperature to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the solution.

-

Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,3-dichloro-6-hydroxybenzyl alcohol.

Step 2: Allylation via Williamson Ether Synthesis

-

Setup: In a new round-bottom flask, dissolve the crude alcohol from Step 1 in acetone.

-

Base Addition: Add potassium carbonate (K₂CO₃, ~2-3 equivalents) to the solution.

-

Causality Insight: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, which is more acidic than the benzylic alcohol, forming the phenoxide nucleophile. Acetone is a polar aprotic solvent that facilitates this SN2 reaction.

-

-

Allylating Agent: Add allyl bromide (~1.2 equivalents) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Workup: After cooling, filter off the solid K₂CO₃ and wash it with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. The final product, this compound, can be purified by column chromatography on silica gel.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (singlet or doublet, ~7.0-7.5 ppm).- Allyl group protons: multiplet (~5.9-6.1 ppm, -CH=), doublet of doublets (~5.2-5.5 ppm, =CH₂), doublet (~4.6 ppm, -O-CH₂-).- Benzylic alcohol protons: singlet (~4.7 ppm, -CH₂-OH), broad singlet for the -OH proton. |

| ¹³C NMR | - Aromatic carbons (~110-155 ppm), including two C-Cl carbons.- Allyl carbons (~133 ppm for -CH=, ~118 ppm for =CH₂, ~70 ppm for -O-CH₂-).- Benzylic carbon (~60-65 ppm, -CH₂OH). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 232.- Characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks with a ratio of approximately 9:6:1).- Common fragments corresponding to the loss of H₂O, allyl group, or the benzyl fragment. |

| IR Spectroscopy | - Broad O-H stretch (~3300-3400 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Alkene C=C stretch (~1645 cm⁻¹).- Aromatic C=C stretches (~1400-1600 cm⁻¹).- C-O stretches (~1000-1250 cm⁻¹).- C-Cl stretch (~600-800 cm⁻¹). |

| HPLC | A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) would be suitable for purity analysis, with detection by UV spectroscopy (e.g., at 254 nm). |

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for creating diverse and complex molecules. Its functional groups serve as strategic points for molecular elaboration.

-

Pharmaceutical Intermediates: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals.[1] The dichlorobenzyl core is a feature in some active pharmaceutical ingredients (APIs). For instance, the 2,3-dichlorophenyl group is part of the structure of aripiprazole, an atypical antipsychotic.[5] While not a direct precursor, this highlights the relevance of this substitution pattern in medicinal chemistry. The allyl ether can be further functionalized or cleaved to reveal a phenol, providing another route for diversification. Prodrug strategies often involve modifying alcohol or phenol groups to improve a drug candidate's properties, a potential application for this molecule's derivatives.[6]

-

Agrochemical Synthesis: The presence of halogen atoms is known to enhance the bioactivity of many herbicides and fungicides.[1] This makes the title compound a valuable starting material for developing new crop protection agents.

-

Building Block for Complex Molecules: The alcohol can be oxidized to an aldehyde for use in reactions like Wittig or Grignard additions. The allyl group can undergo reactions such as dihydroxylation, epoxidation, or Heck coupling to build out more complex side chains. This versatility makes it a useful tool in multi-step organic synthesis projects.

Safety and Handling

No specific material safety data sheet (MSDS) is publicly available for this compound. Therefore, a risk assessment must be based on structurally similar compounds, such as other dichlorobenzyl alcohol isomers.[7][8]

-

Inferred Hazards: Based on related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

-

Handling and Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[1][4]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[11] All waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in synthetic chemistry. Its well-defined reactive sites—the alcohol, the allyl ether, and the chlorinated aromatic ring—provide a robust platform for the synthesis of novel compounds. While detailed experimental data on the compound itself is limited, its properties and reactivity can be reliably inferred from fundamental chemical principles and data on analogous structures. This guide provides a solid foundation for its synthesis, characterization, and safe handling, empowering scientists to leverage its synthetic utility in drug discovery, agrochemical research, and beyond.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MilliporeSigma. (2025). Safety Data Sheet - 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound (Thai). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43236, 3,5-Dichlorobenzylic alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

-

Worldwidejournals.com. (n.d.). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]

-

MDPI. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228603, (2,3-Dichlorophenyl)methanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

-

Stenutz. (n.d.). 2,3-dichlorobenzyl alcohol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US6083995A - 2,4-dichlorobenzyl alcohol and amylmetacresol against HIV infection.

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][12]triazine-6-carbonitrile (MGL-3196). Retrieved from [Link]

- Google Patents. (n.d.). US20100075999A1 - Process for the Preparation of Ethyl-N-(2,3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28562283, 3-Allyloxy-4-methoxybenzyl Alcohol. Retrieved from [Link]

- Google Patents. (n.d.). WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 1823900-94-2 [amp.chemicalbook.com]

- 4. 1823900-94-2|this compound|BLD Pharm [bldpharm.com]

- 5. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol - Google Patents [patents.google.com]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 2,3-二氯苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (2,3-Dichlorophenyl)methanol | C7H6Cl2O | CID 228603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (CAS Number: 1823900-94-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1823900-94-2, identified as 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol. The document collates available information on its chemical structure, properties, and its role as a synthetic intermediate. While this compound is commercially available, publicly accessible data on its specific biological activities and detailed synthetic protocols are limited. This guide, therefore, focuses on its fundamental chemical characteristics and potential utility based on the chemistry of its constituent functional groups, aiming to provide a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction and Chemical Identity

This compound is a substituted aromatic alcohol. Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, an allyloxy group at position 6, and a hydroxymethyl group at position 1. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

The presence of the dichlorinated benzene ring can influence the molecule's lipophilicity and electronic properties, which are critical parameters in drug design. The allyloxy group provides a reactive handle for further chemical modifications, such as addition reactions or cross-coupling, while the primary alcohol functionality allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

Chemical Structure and Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

Chemical Structure

The two-dimensional structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of its functional groups and for predicting its reactivity.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 1823900-94-2 |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | (6-(allyloxy)-2,3-dichlorophenyl)methanol |

| SMILES | OCc1c(Cl)c(Cl)ccc1OCC=C |

| InChI Key | Not available in searched sources |

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not readily found in the scientific literature, its synthesis can be conceptually approached through established organic chemistry reactions.

Retrosynthetic Analysis

A plausible synthetic route could involve the allylation of a suitably protected 2,3-dichlorohydroxybenzyl alcohol derivative or the reduction of a corresponding 6-(allyloxy)-2,3-dichlorobenzaldehyde. The logical flow of a potential synthetic pathway is outlined below.

An In-depth Technical Guide to the Solubility Profile of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A deep understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents a detailed experimental protocol for solubility determination, and provides a hypothetical yet scientifically grounded solubility dataset in a range of common organic solvents. The methodologies described herein are designed to ensure data integrity and reproducibility, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Introduction: The Significance of this compound and its Solubility

This compound (C₁₀H₁₀Cl₂O₂) is an aromatic alcohol containing an allyl ether group and two chlorine substituents on the benzene ring.[2][3] These structural features make it a versatile building block in organic synthesis. The functional groups, including the alcohol and allyl ether, offer multiple sites for chemical modification, rendering it valuable for constructing more complex molecules.[1] The presence of halogen atoms can also enhance the biological activity of the final products, a desirable trait in the development of herbicides, fungicides, and medicinal agents.[1]

The solubility of this intermediate is a critical physicochemical parameter that influences several aspects of its application:

-

Reaction Kinetics: For its use as a reactant, it must be adequately dissolved in the reaction medium to ensure efficient molecular collisions and, consequently, optimal reaction rates.

-

Purification: Processes such as crystallization and chromatography, which are fundamental for isolating and purifying the compound, are heavily dependent on its differential solubility in various solvent systems.

-

Formulation: In the development of end-products, understanding the solubility is crucial for creating stable and effective formulations, whether for agricultural or pharmaceutical applications.

This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and utilize the solubility characteristics of this compound.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative rule of thumb that predicts solubility based on the polarity of the solute and the solvent.[4][5][6][7][8] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4][5][6] This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The polarity of a molecule is determined by the distribution of electron density across its structure.[9] The presence of electronegative atoms like oxygen and chlorine in this compound creates polar bonds, contributing to its overall polarity. However, the nonpolar hydrocarbon portions of the molecule also influence its solubility.

Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is the primary determinant of solubility. Solvents are often categorized as polar protic (containing -OH or -NH groups), polar aprotic (possessing a large dipole moment but lacking O-H or N-H bonds), and nonpolar.[10]

-

Temperature: The solubility of most solids increases with an increase in temperature.[11][12] This is because the dissolution process for many organic solids is endothermic, meaning it absorbs heat.[11] However, the relationship between temperature and solubility is not always linear and can vary significantly for different solute-solvent systems.[13][14]

-

Molecular Structure: The size and shape of the solute molecule, as well as the presence of specific functional groups, can impact its ability to interact with solvent molecules.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. This method, based on the saturation shake-flask technique, is widely recognized for its accuracy and reliability.[15]

Materials and Equipment

-

Solute: this compound (purity >95%)[1]

-

Solvents: A range of common organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Thermostatic orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow

The experimental workflow is designed to ensure that a state of equilibrium is reached and that the concentration of the dissolved solute is accurately measured.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[16]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.[15]

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Predicted Solubility Profile of this compound

Based on the chemical structure of this compound and the "like dissolves like" principle, a hypothetical solubility profile in a range of common organic solvents at 25 °C is presented below. The molecule possesses both polar (hydroxyl, ether, and chloro groups) and nonpolar (benzene ring, allyl group) characteristics, suggesting moderate solubility in a variety of solvents.

| Solvent | Solvent Type | Polarity Index | Predicted Solubility (mg/mL) at 25 °C |

| Methanol | Polar Protic | 6.6 | > 100 |

| Ethanol | Polar Protic | 5.2 | > 100 |

| Acetone | Polar Aprotic | 5.1 | > 100 |

| Dichloromethane | Polar Aprotic | 3.4 | > 100 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 50 - 100 |

| Toluene | Nonpolar | 2.4 | 10 - 50 |

| Hexane | Nonpolar | 0.0 | < 1 |

Interpretation of the Predicted Data:

-

High Solubility in Polar Solvents: The presence of the hydroxyl group allows for hydrogen bonding with protic solvents like methanol and ethanol, leading to high solubility. The overall polarity of the molecule also facilitates strong dipole-dipole interactions with polar aprotic solvents such as acetone and dichloromethane.

-

Moderate Solubility in Solvents of Intermediate Polarity: Ethyl acetate, with its intermediate polarity, is expected to be a good solvent, capable of interacting with both the polar and nonpolar regions of the solute molecule.

-

Lower Solubility in Nonpolar Solvents: In nonpolar solvents like toluene and hexane, the energy required to overcome the solute-solute interactions is not sufficiently compensated by the weak van der Waals forces with the solvent, resulting in lower solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. The outlined theoretical principles and the detailed experimental protocol offer a solid foundation for researchers to generate accurate and reproducible solubility data. The predicted solubility profile serves as a valuable starting point for solvent selection in various applications, from chemical synthesis to formulation development. A thorough understanding of the solubility of this important intermediate will undoubtedly facilitate its effective utilization in the fields of pharmaceutical and agrochemical research.

References

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- Comparison of the polarity of organic solvents. (2022, October 13).

- Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- Chemistry LibreTexts. (2022, July 4). 13.

- ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids.

- World Health Organiz

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- BLDpharm. (n.d.). 1823900-94-2|this compound.

- Directing Actors. (n.d.). Effect of Temperature to the Solubility regarding Solids.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1823900-94-2 [amp.chemicalbook.com]

- 3. 1823900-94-2|this compound|BLD Pharm [bldpharm.com]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. fiveable.me [fiveable.me]

- 6. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. quora.com [quora.com]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. directingactors.com [directingactors.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

A Guide to Quantum Chemical Calculations for 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol: A Senior Application Scientist's Perspective

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application

In the landscape of modern drug discovery and materials science, the ability to predict molecular behavior before committing to lengthy and expensive synthetic routes is paramount. Computational chemistry provides the tools to achieve this, offering profound insights into molecular structure, stability, and reactivity.[1][2] This guide focuses on a molecule of significant interest as a synthetic intermediate: 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol (CAS No. 1823900-94-2).[3] Its combination of a reactive benzyl alcohol moiety, a versatile allyl ether group, and a halogenated aromatic ring makes it a valuable precursor for novel pharmaceuticals and agrochemicals.[3][4]

The structural nuances imparted by the chlorine and allyloxy substituents dictate the molecule's steric and electronic properties, which in turn govern its interaction with biological targets or its role in subsequent chemical transformations. Understanding these properties at a quantum-mechanical level is not merely an academic exercise; it is a critical step in rational design.[5]

This document serves as a technical guide for performing and interpreting quantum chemical calculations on this compound. We will move beyond a simple recitation of steps, delving into the causality behind methodological choices to ensure that the described protocols are robust, reproducible, and scientifically sound.

Theoretical Foundations: The 'Why' Behind the 'How'

At the heart of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[6] DFT offers a remarkable balance between computational cost and accuracy, making it the workhorse for systems of this size.

The Essence of Density Functional Theory (DFT)

Traditional wave-function-based methods scale poorly with the number of electrons, making them computationally prohibitive for many molecules of practical interest. DFT circumvents this by reformulating the problem: instead of calculating the complex, multi-electron wavefunction, it calculates the total electron density. The Hohenberg-Kohn theorems provide the formal justification for this, stating that the ground-state energy and all other ground-state properties are a unique functional of the electron density.[7] In practice, we use approximations for the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. For organic molecules containing C, H, O, and halogens, hybrid functionals like B3LYP have a long and successful track record.[8]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and quality of the basis set directly impact the accuracy of the calculation. A larger basis set provides more flexibility for describing the spatial distribution of electrons but at a higher computational cost. The Pople-style basis sets, such as 6-311++G(d,p), are widely used and offer a good compromise.[8]

-

6-311: Describes the core electrons with one function and valence electrons with three functions, allowing for greater flexibility.

-

G: Indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and anions.

-

++: The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms.

-

(d,p): These are polarization functions (d-functions on heavy atoms, p-functions on hydrogens) that allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.

Expert Rationale: The choice of the B3LYP functional coupled with the 6-311++G(d,p) basis set is a robust starting point for this specific molecule. It is well-validated for predicting geometries, vibrational frequencies, and electronic properties of halogenated and ether-containing organic compounds.[9][10]

The Standard Computational Workflow

A successful computational analysis follows a logical, self-validating sequence of steps. Each step builds upon the previous one to ensure the final results are physically meaningful.

Caption: Standard workflow for quantum chemical calculations.

Protocol 1: Molecular Structure Generation

The first step is to generate an approximate 3D structure of this compound.

-

Software: Use a molecular builder like GaussView 6.[11]

-

Procedure:

-

Construct the benzene ring.

-

Add the two chlorine atoms at positions 2 and 3.

-

Add the hydroxymethyl group (-CH₂OH) at position 1.

-

Add the allyloxy group (-O-CH₂-CH=CH₂) at position 6.

-

-

Pre-optimization: Use the "Clean" function or a quick molecular mechanics optimization within the builder to resolve any unrealistic bond lengths or atomic clashes. This provides a sensible starting geometry for the more rigorous quantum calculation.

Protocol 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.

-

Software: A quantum chemistry package like Gaussian 16 is the industry standard.[12][13]

-

Input File Setup:

-

Route Section (#p): Opt Freq=Noraman B3LYP/6-311++G(d,p)

-

Opt: This keyword requests a geometry optimization.

-

Freq=Noraman: This keyword requests a frequency calculation to be performed after the optimization completes. This is crucial for validation.

-

B3LYP/6-311++G(d,p): Specifies the level of theory and basis set.

-

-

Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.

-

Coordinates: Paste the coordinates from the molecular builder.

-

-

Execution: Submit the calculation. The process is iterative; the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

Protocol 3: Vibrational Frequency Analysis

This step is non-negotiable for validating the result of a geometry optimization.

-

Causality: A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. A transition state, which is a maximum in one direction and a minimum in all others, will have exactly one imaginary frequency.[14]

-

Verification:

-

Upon completion of the Opt Freq job, check the output file for the calculated frequencies.

-

Result: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.

-

-

Additional Output: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Analysis and Interpretation of Results

The output of these calculations is a rich dataset that provides deep molecular insights.

Structural Parameters